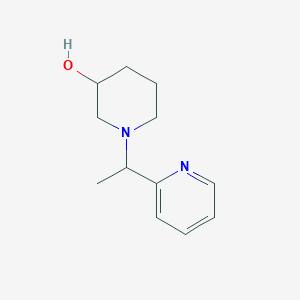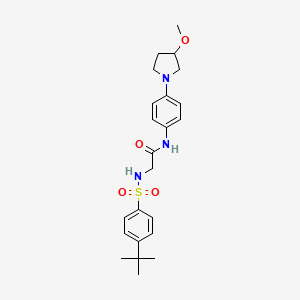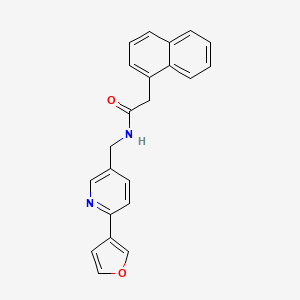
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol” is a chemical compound with the molecular formula C12H18N2O. It belongs to the class of substituted piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol” is not provided in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug development. The six-membered piperidine ring, containing one nitrogen and five carbon atoms, is a common motif in pharmaceuticals. Researchers have explored various synthetic routes to create substituted piperidines, which play a pivotal role in constructing biologically active compounds . The compound , with its pyridine-ethyl-piperidine moiety, may serve as a scaffold for designing novel drugs.
Spiropiperidines
Spiropiperidines are a class of compounds where a piperidine ring is fused with another ring system. These structures exhibit diverse biological activities, including antiviral, antibacterial, and antitumor effects. Investigating the synthesis and properties of spiropiperidines derived from our compound could yield valuable insights .
Condensed Piperidines
Condensed piperidines result from the fusion of a piperidine ring with other heterocycles (e.g., pyridines, quinolines). These compounds often possess unique pharmacological properties. Researchers have explored their synthesis and evaluated their biological activity .
Piperidinones
Piperidinones are derivatives of piperidine with a carbonyl group (C=O) adjacent to the nitrogen atom. These compounds exhibit diverse biological effects, including enzyme inhibition and receptor modulation. Investigating the synthesis and biological evaluation of piperidinones derived from our compound could be promising .
Multicomponent Reactions
Efficient methods for synthesizing substituted piperidines involve multicomponent reactions (MCRs). These reactions allow the simultaneous assembly of multiple components, leading to complex structures. Researchers have explored MCRs to access diverse piperidine derivatives .
Biological Evaluation
Understanding the biological activity of synthetic and natural piperidines is crucial. Researchers have evaluated the pharmacological potential of piperidine-containing compounds, including their interactions with specific receptors and enzymes. Investigating the biological effects of our compound could reveal new therapeutic targets .
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . This suggests that similar compounds may interact with their targets by inhibiting certain kinases.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to have various biological and pharmacological activities .
properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(12-6-2-3-7-13-12)14-8-4-5-11(15)9-14/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDJNGOSFJDSOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)


![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)
![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)


![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)
![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)
![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)

![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)